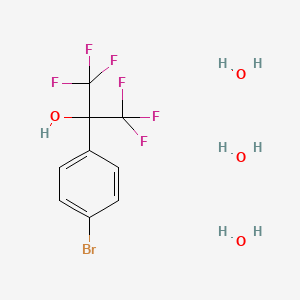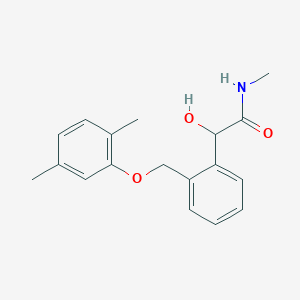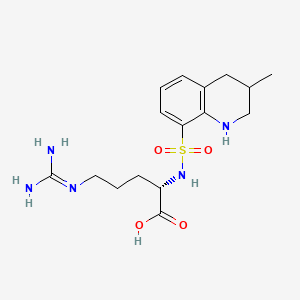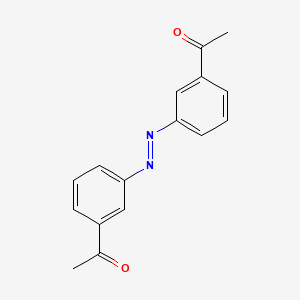
2,2,4,4,6,6-Hexabutyl-1,3,5,2,4,6-trithiatristanninane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a colorless to pale yellow liquid with a molecular weight of 264.995 g/mol . This compound is primarily used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trimeres Di-n-butylzinnsulfid typically involves the reaction of di-n-butyltin dichloride with hydrogen sulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(C4H9)2SnCl2+H2S→(C4H9)2SnS+2HCl
Industrial Production Methods
In industrial settings, the production of trimeres Di-n-butylzinnsulfid involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving the use of specialized equipment to handle the reactants and products safely.
Análisis De Reacciones Químicas
Types of Reactions
Trimeres Di-n-butylzinnsulfid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form di-n-butyltin oxide.
Reduction: It can be reduced under specific conditions to yield di-n-butyltin hydride.
Substitution: The tin-sulfur bond can be substituted with other ligands, leading to the formation of different organotin compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be employed to achieve substitution reactions.
Major Products
The major products formed from these reactions include di-n-butyltin oxide, di-n-butyltin hydride, and other substituted organotin compounds.
Aplicaciones Científicas De Investigación
Trimeres Di-n-butylzinnsulfid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of trimeres Di-n-butylzinnsulfid involves its interaction with molecular targets such as enzymes and proteins. The compound can form complexes with these targets, leading to changes in their activity and function. The specific pathways involved depend on the nature of the target and the context of the interaction .
Comparación Con Compuestos Similares
Similar Compounds
- Di-n-butyltin oxide
- Di-n-butyltin hydride
- Di-n-butyltin dichloride
Uniqueness
Trimeres Di-n-butylzinnsulfid is unique due to its specific tin-sulfur bond, which imparts distinct chemical properties compared to other organotin compounds. Its ability to undergo various chemical reactions and form stable complexes with biomolecules makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
16892-65-2 |
|---|---|
Fórmula molecular |
C24H54S3Sn3 |
Peso molecular |
795.0 g/mol |
Nombre IUPAC |
2,2,4,4,6,6-hexabutyl-1,3,5,2,4,6-trithiatristanninane |
InChI |
InChI=1S/6C4H9.3S.3Sn/c6*1-3-4-2;;;;;;/h6*1,3-4H2,2H3;;;;;; |
Clave InChI |
HYCLUIYNBPCTON-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn]1(S[Sn](S[Sn](S1)(CCCC)CCCC)(CCCC)CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-chloro-5-[[(1R,5S)-5-hydroxy-1,3,3-trimethylcyclohexyl]methylamino]benzenesulfonamide](/img/structure/B15293596.png)
![[(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl acetate](/img/structure/B15293603.png)



![2-[4-(1,2-Diphenyl-1-propenyl)phenoxy]-N,N-dimethylethanamine (E/Z Mixture)](/img/structure/B15293634.png)
![2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)-5-[1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]pyridine-3-carboxylic acid](/img/structure/B15293657.png)





